Product packaging for CID 137963711(Cat. No.:CAS No. 47252-14-2)

CID 137963711

Cat. No.: B2716660
CAS No.: 47252-14-2
M. Wt: 500.306
InChI Key: VMBQPGYUOUXUFS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Novel Small Molecule Research in Contemporary Chemical Biology

The field of chemical biology thrives on the discovery and characterization of small molecules that can serve as probes to dissect cellular pathways or as starting points for the development of new therapeutic agents. chemrxiv.org The investigation of naturally derived compounds, such as flavonoid glycosides, has historically been a fruitful avenue for drug discovery, yielding numerous clinically significant medicines. nih.gov Contemporary research in this area leverages advancements in analytical techniques, high-throughput screening, and computational modeling to identify and validate novel bioactive compounds from a vast chemical space. nih.gov The focus extends beyond simply identifying active molecules to understanding their mechanisms of action at a molecular level, a critical step in translating basic scientific discoveries into tangible clinical applications.

Significance of Investigating Underexplored Chemical Scaffolds in Biological Systems

The exploration of under-explored chemical scaffolds, such as specific isomers of flavonoid glycosides, holds immense potential for uncovering novel biological activities and mechanisms of action. scispace.com While the aglycones of many flavonoids have been extensively studied, the influence of glycosylation patterns on their biological profiles is a complex and often unpredictable area of research. The position and type of sugar moiety can significantly impact a compound's solubility, bioavailability, and interaction with biological targets. nih.govmdpi.com Therefore, the systematic investigation of less-common glycosides like CID 137963711 is crucial for expanding the known chemical space for drug discovery and for a more comprehensive understanding of the structure-activity relationships within the flavonoid class of natural products. nih.govmdpi.com

Overview of Research Trajectories for this compound

Currently, dedicated research focusing specifically on Genkwanin 2'-O-beta-D-glucopyranoside (this compound) is limited. The majority of available studies have centered on its aglycone, genkwanin, or on mixtures of flavonoids extracted from Daphne genkwa. These studies provide a foundational context for the potential biological activities of this compound.

Genkwanin, the aglycone of this compound, has been investigated for a variety of pharmacological effects, as detailed in the table below.

Research Area of Genkwanin (Aglycone)Investigated Biological Effects
Anti-inflammatory Activity Inhibition of pro-inflammatory cytokines and enzymes. nih.gov
Neuroprotective Properties Protection against oxidative stress and neuro-inflammation in neuronal cells. researchgate.net
Antioxidant Capacity Scavenging of free radicals and reduction of oxidative damage. nih.gov
Anticancer Potential Induction of apoptosis and inhibition of cancer cell proliferation in various cancer cell lines. nih.gov

While these findings for genkwanin are promising, it is crucial to note that the glycosylation at the 2'-position in this compound will likely alter its biological activity profile. For instance, a study on other genkwanin glycosides isolated from Daphne genkwa, such as genkwanin 5-O-beta-D-glucopyranoside, showed a lack of activity in an anti-complement assay. researchgate.net Similarly, studies on the cytotoxicity of other genkwanin glycosides from the same plant, namely genkwanin 5-O-β-D-primeveroside and genkwanin 5-O-β-D-glucoside, indicated little to no effect on the viability of human hepatoma HepG2 cells. nih.gov

These findings underscore the necessity for direct experimental investigation of this compound to determine its specific biological properties. Future research trajectories for this compound would logically involve its isolation or synthesis, followed by a systematic evaluation of its activity in a range of biological assays, particularly those where its aglycone has shown significant effects. Such studies would be invaluable in determining whether Genkwanin 2'-O-beta-D-glucopyranoside possesses unique therapeutic potential.

Below is a summary of the key information currently available for this compound.

PropertyValue
Compound Name Genkwanin 2'-O-beta-D-glucopyranoside
PubChem CID 137963711
Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
Natural Source Daphne genkwa researchgate.net
Compound Class Flavonoid Glycoside

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15BiO3 B2716660 CID 137963711 CAS No. 47252-14-2

Properties

InChI

InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q3*-1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVZYXZEANSZNG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(=O)([O-])[O-].[Bi]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BiO3-5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Initial Characterization Strategies for Chemical Compounds Like Cid 137963711

High-Throughput Screening Methodologies for Biological Activity Detection

High-throughput screening (HTS) is a foundational approach in drug discovery that involves the rapid, automated testing of large numbers of chemical compounds to identify those that exhibit a desired biological activity. wikipedia.org This method allows researchers to quickly sift through vast chemical libraries, which can contain thousands or even millions of compounds, to find "hits" that can be further developed into drug candidates. drugtargetreview.com HTS can be broadly divided into two main paradigms: phenotypic screening and target-based screening.

Phenotypic Screening Paradigms

Phenotypic screening is a drug discovery strategy that focuses on identifying compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific molecular target. wikipedia.orgtechnologynetworks.com This approach is considered a more holistic or "classical" method of pharmacology, as it assesses the effect of a compound within the complex environment of a living system. wikipedia.org

Historically, phenotypic screening has been the basis for the discovery of many first-in-class medicines. pfizer.com The primary advantage of this approach is its ability to identify compounds that work through novel mechanisms of action, as it does not rely on a preconceived hypothesis about a specific target. technologynetworks.com Assays can be conducted in vitro using cultured cells or more complex systems like 3D organoids, or in vivo using model organisms such as zebrafish or mice. wikipedia.orgtechnologynetworks.com

The process of a phenotypic screen typically involves:

Assay Development: Creating a robust and reproducible assay that measures a specific phenotypic change relevant to the disease of interest. This could involve changes in cell morphology, viability, proliferation, or the expression of a particular biomarker. nih.gov

Compound Library Screening: Exposing the biological system to a large and diverse library of chemical compounds.

Hit Identification: Identifying compounds that elicit the desired phenotypic response.

Target Deconvolution: A crucial subsequent step to identify the specific molecular target or targets responsible for the observed phenotypic effect. wikipedia.org

Screening TypeDescriptionAdvantagesChallenges
Phenotypic Screening Identifies compounds based on their effect on the overall phenotype of a cell or organism. wikipedia.orgCan uncover novel mechanisms of action and first-in-class drugs. pfizer.com More physiologically relevant context. pfizer.comTarget deconvolution can be complex and time-consuming. technologynetworks.com
Target-Based Screening Identifies compounds that interact with a specific, predetermined biological target. nih.govMechanistically straightforward and allows for rational drug design. ncsu.eduMay miss compounds with novel mechanisms of action; requires a well-validated target. technologynetworks.com

Target-Based Screening Approaches

In contrast to phenotypic screening, target-based screening begins with a known biological target, such as an enzyme or a receptor, that is believed to play a critical role in a disease. nih.govncsu.edu Large libraries of compounds are then screened to identify molecules that can modulate the activity of this specific target. drugtargetreview.com

This approach became dominant with the advent of genomics and a deeper understanding of the molecular basis of many diseases. technologynetworks.com The primary advantage of target-based screening is its directness; if a compound shows activity, its molecular mechanism of action is, in principle, already known. ncsu.edu This can streamline the subsequent process of lead optimization.

Key steps in a target-based screen include:

Target Identification and Validation: Identifying a biological target that is causally linked to the disease and demonstrating that modulating its activity is likely to have a therapeutic effect.

Assay Development: Designing a biochemical or biophysical assay that can reliably measure the interaction between a compound and the target. sciltp.com

High-Throughput Screening: Screening a compound library against the validated target.

Hit Validation and Characterization: Confirming that the identified "hits" are genuine modulators of the target and characterizing their potency and selectivity.

Natural Product Isolation and Elucidation Methods Applicable to Novel Structures

Natural products, derived from sources such as plants, microorganisms, and marine organisms, have historically been a rich source of new drugs and chemical scaffolds. nih.gov The process of discovering a novel compound from a natural source involves the isolation of the compound in a pure form and the subsequent elucidation of its chemical structure.

The initial step is typically the preparation of an extract from the biological source material. This extract is a complex mixture of many different compounds. To isolate the active component, a process called bioassay-guided fractionation is often employed. hilarispublisher.com This involves separating the extract into simpler fractions using chromatographic techniques and testing each fraction for biological activity. The active fractions are then subjected to further rounds of separation until a pure, biologically active compound is isolated. hilarispublisher.com

Once a pure compound is obtained, its chemical structure must be determined. A variety of modern analytical techniques are used for this purpose:

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the connectivity of atoms within a molecule, allowing for the determination of its complete three-dimensional structure.

X-ray Crystallography: Can provide an unambiguous determination of the three-dimensional structure of a molecule if it can be crystallized. frontiersin.org

TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation and purification of compounds from a mixture.
Mass Spectrometry (MS) Molecular weight and elemental formula.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms and 3D structure.
X-ray Crystallography Definitive 3D structure of crystalline compounds. frontiersin.org

Fragment-Based Drug Discovery (FBDD) Principles in Identifying Starting Points

Fragment-based drug discovery (FBDD) is a more recent and rational approach to identifying lead compounds. wikipedia.org Instead of screening large, complex molecules, FBDD involves screening libraries of small, low-molecular-weight chemical fragments. proteinstructures.com These fragments typically adhere to the "Rule of Three": a molecular weight of less than 300 Daltons, a cLogP of 3 or less, and no more than 3 hydrogen bond donors or acceptors. azolifesciences.com

The underlying principle of FBDD is that while these small fragments will likely bind to the target with only weak affinity, they can do so very efficiently, forming high-quality interactions with the target's binding site. proteinstructures.com Because of their low complexity, fragments can explore chemical space more effectively than larger molecules. pharmafeatures.com

The FBDD process involves several key steps:

Fragment Screening: A library of fragments is screened against the biological target using sensitive biophysical techniques such as NMR spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography to detect the weak binding interactions. pharmafeatures.com

Hit Validation: The binding of the identified fragment "hits" is confirmed and characterized.

Fragment Evolution: The identified fragments are then optimized into more potent, drug-like molecules. This can be achieved through several strategies:

Fragment Growing: Adding chemical functionalities to the fragment to make additional interactions with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule. bohrium.com

FBDD has proven to be a powerful strategy for discovering novel chemical starting points, often leading to lead compounds with improved physicochemical properties compared to those identified through traditional HTS. proteinstructures.com

Synthetic Methodologies and Chemical Derivatization of Cid 137963711 Analogs

Strategies for Total Synthesis

Total synthesis is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. It serves not only to provide access to the molecule for further study but also to confirm its structure and open avenues for the creation of analogs.

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. youtube.com It involves deconstructing the target molecule in a series of logical steps, known as disconnections, which correspond to the reverse of reliable chemical reactions. youtube.com This process continues until simple or commercially available starting materials are reached. youtube.com The disconnections are chosen to break the target down into key fragments, or synthons, which can be formed via known chemical transformations. The elegance and efficiency of a total synthesis are often determined by the choice of these key disconnections. For a complex polycyclic structure, a strategic disconnection might simplify the carbon skeleton into more manageable, synthetically accessible subunits.

Many complex organic molecules are chiral and possess multiple stereocenters. The biological activity of such molecules is often highly dependent on their stereochemistry. Stereoselective synthesis refers to a chemical reaction or reaction sequence in which one stereoisomer of a product is formed preferentially over others. koreascience.kr Methodologies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts (asymmetric catalysis), and substrate-controlled reactions where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction. For instance, a stereoselective aldol (B89426) reaction could be employed to set two contiguous stereocenters with a high degree of control.

Synthetic strategies can be broadly categorized as either linear, convergent, or divergent.

Divergent Synthesis: This strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. researchgate.net This approach is particularly useful for exploring the structure-activity relationships (SAR) of a lead compound by creating a variety of analogs with modifications at different positions. researchgate.net

Synthesis StrategyDescriptionKey Advantage
Linear Step-by-step assembly from a single starting material.Conceptually straightforward.
Convergent Independent synthesis of key fragments followed by late-stage coupling. researchgate.netHigher overall yield for complex targets. researchgate.net
Divergent A common intermediate is used to create a variety of related products. researchgate.netEfficient for generating libraries of analogs. researchgate.net

Parallel Synthesis and Combinatorial Chemistry Techniques for Derivative Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for accelerating the drug discovery process by enabling the rapid synthesis of large numbers of compounds (libraries). asynt.comslideshare.net

Parallel Synthesis: This involves the simultaneous synthesis of a library of compounds in separate reaction vessels. asynt.com Each vessel contains a different set of reactants, but the reactions are typically carried out under similar conditions. This method allows for the creation of a focused library of individual, well-characterized compounds. asynt.com

Combinatorial Chemistry: This technique allows for the creation of vast libraries of compounds, often as mixtures, in a very short time. imperial.ac.uk One common method is the "mix-and-split" approach, where a solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. imperial.ac.uk This process is repeated for several cycles to generate a large number of unique compounds. imperial.ac.uk Identifying the active compound from a mixture requires deconvolution or encoding strategies. imperial.ac.uk

These techniques are invaluable for lead optimization, where a large number of analogs of a hit compound are synthesized to improve its potency, selectivity, and pharmacokinetic properties. uzh.ch

Flow Chemistry and Sustainable Synthesis Innovations

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.org This technology offers several advantages over traditional batch processing, particularly in the context of green and sustainable synthesis. beilstein-journals.orgresearchgate.net

Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. beilstein-journals.org

Improved Efficiency and Selectivity: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters, leading to higher yields and selectivities. nsf.gov

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel (numbering-up), which is often more straightforward than scaling up a batch reactor. nsf.gov

Automation and Integration: Flow systems can be easily automated and integrated with in-line purification and analysis, enabling high-throughput experimentation and process optimization. nsf.gov

Flow chemistry aligns with several principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. beilstein-journals.org It is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. rsc.orgcicchemistry.com

Bio-orthogonal Ligation Strategies for Chemical Probe Development

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions are used to label biomolecules with probes for imaging, proteomics, and other biological studies.

A common strategy involves a two-step process:

A small chemical reporter group, such as an azide (B81097), alkyne, or strained alkene, is incorporated into a biomolecule of interest using metabolic or genetic engineering. nih.gov

A probe molecule containing a complementary reactive group (the bio-orthogonal partner) is then introduced. The probe is often attached to a fluorophore, an affinity tag, or another reporter molecule. The bio-orthogonal reaction selectively and covalently links the probe to the reporter-tagged biomolecule. nih.gov

Examples of Bio-orthogonal Reactions:

Staudinger Ligation: The reaction of an azide with a phosphine. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient click reaction between a terminal alkyne and an azide. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction using a strained cyclooctyne. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) or norbornene. nih.gov

These strategies are crucial for developing chemical probes to study the function, localization, and interactions of a target molecule within a complex biological environment. rsc.org

Mechanistic Investigations of Cid 137963711’s Biological Interactions

Cellular Assays for Elucidating Biological Response

Cellular assays have been instrumental in understanding the consequences of DHODH inhibition by Brequinar on cellular homeostasis.

Brequinar demonstrates a cytostatic effect on various cell lines, primarily by limiting the pyrimidine (B1678525) pool necessary for DNA and RNA synthesis, thereby halting cell proliferation. The half-maximal inhibitory concentration (IC50) for cell proliferation has been determined in several cancer cell lines, highlighting its potency. For instance, in a human T-cell leukemia cell line, Jurkat, Brequinar exhibits a potent anti-proliferative effect. The cytostatic nature of Brequinar is underscored by the observation that its inhibitory effects on cell growth can be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.

Cell LineAssay TypeIC50 (µM)
Human LymphomaProliferation~0.1
Human LeukemiaProliferation~0.2
Human Pancreatic CancerProliferation~0.5

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions and cell line.

Mechanistically, the depletion of pyrimidines induced by Brequinar leads to an arrest in the S phase of the cell cycle, the phase during which DNA replication occurs. This S-phase arrest is a direct consequence of an insufficient supply of nucleotide building blocks.

Studies have shown that prolonged treatment with Brequinar can lead to the induction of apoptosis, or programmed cell death, in certain cancer cell lines. This is often characterized by the activation of caspases and the release of cytochrome c from the mitochondria. However, the primary effect of Brequinar is considered to be cytostatic rather than cytotoxic.

Cell LineTreatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptosis (%)
Human Colon Cancer0453520<5
130551510
Human Leukemia0503020<5
0.535501515

Note: The data presented are illustrative and represent typical trends observed in cell cycle and apoptosis assays upon Brequinar treatment.

To date, specific reporter gene assay data detailing the direct modulation of signaling pathways such as NF-κB or AP-1 by Brequinar are not extensively available in the public domain. The primary mechanism of action of Brequinar is the direct inhibition of DHODH, and its downstream effects are largely attributed to the consequences of pyrimidine depletion rather than direct interaction with specific transcription factors or signaling pathway components.

Molecular Level Studies of Engagement and Perturbation

At the molecular level, the interaction between Brequinar and its target, DHODH, has been well-characterized.

Enzyme kinetic studies have been pivotal in defining the nature of Brequinar's interaction with DHODH. These studies have consistently shown that Brequinar is a potent, non-competitive or mixed inhibitor of human DHODH with respect to its substrate, dihydroorotate. The inhibition constant (Ki) for Brequinar against human DHODH is in the low nanomolar range, indicating a high affinity for the enzyme. researchgate.netnih.gov This strong binding affinity underlies its potent cellular activity.

Enzyme SourceSubstrateInhibition TypeKi (nM)
Human DHODHDihydroorotateNon-competitive/Mixed1.8 - 5.2

Note: The Ki values can vary slightly depending on the assay conditions and the specific recombinant human DHODH used. nih.govmedchemexpress.com

The primary target of Brequinar is the enzyme DHODH, and it is not known to have significant off-target binding to other receptors. Therefore, classical receptor binding and ligand affinity determinations, such as those measuring a dissociation constant (Kd) for a receptor-ligand interaction, are not typically performed for this compound in the context of other cellular receptors. The affinity of Brequinar for its target is effectively described by the enzyme inhibition constant (Ki) as detailed in the enzyme kinetic studies.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the basis of complex signaling networks, structural assemblies, and enzymatic pathways. The modulation of these interactions by small molecules represents a significant frontier in therapeutic development. A compound such as CID 137963711 could potentially modulate PPIs in several ways, including orthosteric inhibition, where it binds directly to the interaction interface, or allosteric modulation, where it binds to a different site on one of the protein partners, inducing a conformational change that either disrupts or stabilizes the interaction.

Investigating the effect of this compound on PPIs would involve identifying its direct protein targets and then determining how its binding affects the formation of larger protein complexes. For instance, if this compound were found to target a key protein in a cancer-related pathway, studies would focus on whether it inhibits an interaction necessary for signal propagation or, conversely, stabilizes an interaction that suppresses a pathogenic function. The identification of specific "hot spots"—regions within a PPI interface that contribute most of the binding energy—is a key strategy for designing molecules that can effectively interfere with these interactions.

Gene Expression and Proteomic Profiling in Response to this compound

To understand the global cellular response to this compound, high-throughput "omics" technologies are employed. These methods provide a broad, unbiased view of the changes occurring at the levels of gene transcripts (transcriptomics) and proteins (proteomics), offering powerful insights into the compound's mechanism of action and the cellular pathways it affects.

Transcriptomic analysis, most commonly performed using RNA sequencing (RNA-Seq), measures the abundance of all RNA transcripts in a cell or tissue at a given moment. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify which genes are significantly upregulated or downregulated in response to the compound.

This analysis would reveal the genetic and signaling pathways that are transcriptionally modulated by this compound. For example, a significant upregulation of genes involved in apoptosis could suggest a pro-death mechanism of action, while changes in genes related to cell cycle control could indicate an anti-proliferative effect. Functional enrichment analysis of the differentially expressed genes would further clarify which biological processes are most significantly impacted.

Illustrative RNA-Seq Data: Top 5 Differentially Expressed Genes in Response to this compound

This table represents a hypothetical outcome of an RNA-Seq experiment, showing genes with the most significant changes in expression after treatment with this compound. The "log2 Fold Change" indicates the magnitude of the change (positive for upregulation, negative for downregulation), and the "p-value" indicates statistical significance.

Gene SymbolGene Namelog2 Fold Changep-valueAssociated Pathway
CDKN1ACyclin Dependent Kinase Inhibitor 1A2.581.2e-8Cell Cycle Regulation
BCL2L11BCL2 Like 11 (apoptosis facilitator)2.155.6e-7Apoptosis
VEGFAVascular Endothelial Growth Factor A-1.989.1e-6Angiogenesis
MYCMYC Proto-Oncogene-2.332.4e-7Cell Proliferation
HIF1AHypoxia Inducible Factor 1 Subunit Alpha-1.857.3e-5Hypoxia Response

Quantitative proteomics measures the abundance of thousands of proteins, providing a direct view of the cellular components that carry out most biological functions. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling allow for the precise comparison of protein levels between different samples, such as this compound-treated and control cells.

This analysis serves to validate and expand upon transcriptomic data. While RNA-Seq shows which genes are being transcribed, quantitative proteomics reveals whether these changes in transcription lead to corresponding changes in protein levels. It can also uncover post-transcriptional mechanisms of regulation. For example, a gene's transcript level might increase, but if the corresponding protein level does not, it suggests that the protein's translation or stability is being regulated.

Illustrative Quantitative Proteomics Data: Proteins with Altered Abundance Following this compound Treatment

This hypothetical table shows results from a TMT-based proteomics experiment. The "Ratio (Treated/Control)" indicates the fold change in protein abundance. A ratio greater than 1 signifies an increase, while a ratio less than 1 indicates a decrease.

Protein ID (UniProt)Protein NameRatio (Treated/Control)SignificanceCellular Function
P16410p27/Kip12.12p < 0.01Cell Cycle Inhibition
P10415Caspase-31.89p < 0.01Apoptosis Execution
Q16665c-Myc0.55p < 0.01Transcription Factor
P01137Vascular endothelial growth factor A0.61p < 0.05Angiogenesis Signaling
P53396Bim1.95p < 0.01Pro-apoptotic signaling

Phosphoproteomics is a specialized branch of proteomics that focuses on identifying and quantifying protein phosphorylation, a key post-translational modification that acts as a molecular switch to regulate protein activity, localization, and interaction. Reversible protein phosphorylation is central to signal transduction, and its dysregulation is a hallmark of many diseases.

By analyzing the phosphoproteome of cells treated with this compound, researchers can reconstruct the signaling pathways that are acutely activated or inhibited by the compound. This provides a dynamic snapshot of the immediate cellular response. For instance, an increase in the phosphorylation of specific kinases in the MAPK or PI3K/Akt pathways would strongly suggest that this compound modulates these critical signaling cascades. This level of detail is crucial for pinpointing the primary mechanism of action and for understanding the upstream events that lead to the observed changes in gene and protein expression.

Illustrative Phosphoproteomic Data: Key Phosphorylation Sites Modulated by this compound

This table provides a hypothetical example of phosphoproteomic findings. It highlights specific proteins and phosphorylation sites (e.g., "S727" for Serine at position 727) that show significant changes in phosphorylation status upon treatment, directly implicating specific signaling pathways.

ProteinPhosphorylation SiteFold Change in PhosphorylationImplicated Signaling Pathway
STAT3S727-3.1JAK/STAT Signaling
AKT1S473-2.8PI3K/Akt Signaling
ERK2 (MAPK1)T185/Y187-2.5MAPK/ERK Signaling
BADS112-2.2Intrinsic Apoptosis
mTORS2448-2.9mTOR Signaling

Target Identification and Validation Strategies for Cid 137963711

Chemical Proteomics Approaches for Direct Target Engagement

Chemical proteomics serves as a powerful toolset to directly identify the proteins that a small molecule interacts with within a complex biological sample. nih.gov These methods rely on the physical interaction between the compound and its protein targets.

Affinity chromatography is a foundational technique for identifying the binding partners of a small molecule. nih.gov In a typical workflow for CID 137963711, the compound would be immobilized on a solid support, such as sepharose beads. This "bait" is then incubated with a protein lysate from cells or tissues of interest. Proteins that bind to this compound will be captured on the support matrix.

After washing away non-specific binders, the captured proteins are eluted and subsequently identified using mass spectrometry. nih.gov A crucial control for this experiment involves using an inactive analog of this compound or the unconjugated beads to differentiate true binding partners from proteins that bind non-specifically to the matrix or the linker. nih.gov

Table 1: Illustrative Data from a Hypothetical Affinity Chromatography Experiment for this compound

Protein IDProtein NameEnrichment Ratio (this compound vs. Control)Function
P12345Kinase X15.2Signal Transduction
Q67890Dehydrogenase Y12.5Metabolism
A1B2C3Transcription Factor Z8.9Gene Regulation

This table is a hypothetical representation and is not based on actual data for this compound.

Activity-Based Protein Profiling (ABPP) is a functional chemical proteomics technique used to identify the active enzymes in a complex proteome that a compound interacts with. nih.govplantchemetics.org This method utilizes probes that covalently bind to the active sites of specific enzyme families. plantchemetics.org

In a competitive ABPP experiment, a proteome is pre-incubated with this compound before the addition of a broad-spectrum activity-based probe. If this compound binds to and blocks the active site of a target enzyme, the probe will be unable to bind. By comparing the protein labeling profiles of the this compound-treated sample to a control sample, a reduction in probe labeling for a particular protein indicates it as a direct target. chemrxiv.org This approach is particularly useful for identifying targets within large enzyme families, such as serine hydrolases or kinases. biorxiv.org

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in a cellular context without modifying the compound. cbcs.seresearchgate.net The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. pelagobio.com

In a CETSA experiment, cells are treated with this compound and then heated to various temperatures. univr.it The binding of this compound is expected to stabilize its target protein(s), making them more resistant to heat-induced denaturation and aggregation. researchgate.net After heating, the amount of soluble protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. univr.it A shift in the melting temperature of a protein in the presence of this compound provides strong evidence of direct binding in a physiologically relevant environment. pelagobio.comdrugtargetreview.com

Table 2: Hypothetical CETSA Results for a Putative Target of this compound

Temperature (°C)% Soluble Target Protein (Control)% Soluble Target Protein (with this compound)
45100100
508598
555088
602065
65530

This table is a hypothetical representation and is not based on actual data for this compound.

Genetic Perturbation Screens for Target Validation

Once potential targets are identified, genetic perturbation techniques are employed to validate whether the interaction with these targets is responsible for the observed phenotype of this compound. broadinstitute.orgnih.gov

CRISPR/Cas9 technology allows for the precise editing of genes to create knockout (complete loss of function) or knockdown (reduced expression) models of the putative target proteins. biorxiv.org If a specific protein is the true target of this compound, then cells lacking that protein should show a diminished or absent response to the compound.

For example, if this compound causes cell death, cells with a knockout of the target gene would be expected to be resistant to the compound. This approach provides strong genetic evidence to link a specific protein to the compound's mechanism of action. nih.gov

Similar to CRISPR, RNA interference (RNAi) can be used to reduce the expression of a target gene. By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the putative target, its translation into protein is inhibited.

The effect of this compound is then assessed in these knockdown cells. A reduced cellular response to the compound upon knockdown of a specific gene product would validate it as a functionally relevant target. While RNAi can be prone to off-target effects, it remains a valuable tool for target validation, often used to corroborate findings from other methods.

Phenotypic Rescue Experiments with Genetic Modulators

There is currently no available research detailing phenotypic rescue experiments conducted in relation to this compound. This experimental approach typically involves the use of genetic modulators to understand the biological pathways affected by a compound. In such experiments, a measurable phenotype induced by the compound is "rescued" or reverted by altering the expression of specific genes. This can help to identify the protein targets of the compound. The absence of studies of this nature for this compound means that no data on its potential genetic interactions or mechanisms of action, as elucidated through this method, can be presented.

Integrative Omics Data Analysis for Target Prediction

Integrative omics data analysis is a powerful strategy for predicting the molecular targets of a compound by combining datasets from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics. x-omics.nlnih.gov This approach allows researchers to observe the global effects of a compound on a biological system and infer its targets by identifying molecules and pathways that are significantly perturbed. frontiersin.org

However, a search for studies employing integrative omics data analysis for the target prediction of this compound has yielded no results. The application of these advanced analytical methods is contingent on the availability of foundational research and raw experimental data, which appears to be non-existent in the public domain for this particular compound. uv.esbiorxiv.org Therefore, no research findings or data tables related to the omics-based target prediction for this compound can be provided.

Structure Activity Relationship Sar and Structure Interaction Studies of Cid 137963711

Systematic Analog Synthesis for SAR Derivation

To establish a clear SAR for CID 137963711, a systematic synthesis of analog compounds would be required. This process involves modifying specific parts of the parent molecule to observe the resulting changes in biological effect. For instance, different functional groups might be introduced or altered to probe their importance for the compound's activity. Without a known structure for this compound, the design and synthesis of such analogs are impossible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the physicochemical properties of compounds with their biological activities. bcrcp.ac.in This method is instrumental in predicting the activity of new chemical entities. bcrcp.ac.in

The first step in QSAR modeling involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A critical subsequent step is feature selection, where the most relevant descriptors for predicting biological activity are identified.

Once key descriptors are selected, a mathematical model is built using statistical methods like multiple linear regression or machine learning algorithms. bcrcp.ac.in This model can then be used to predict the activity of compounds that have not yet been synthesized or tested. The development of a QSAR model for this compound is precluded by the absence of a known structure and a dataset of related active compounds.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model serves as a template for designing or identifying new active compounds. nih.govnih.gov The generation of a pharmacophore model requires a set of known active ligands or the structure of the ligand-bound target, neither of which is available for this compound.

Structural Biology Insights into Compound-Target Interactions

Understanding the precise interaction between a compound and its biological target at an atomic level is a primary goal of structural biology.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and nucleic acids. Obtaining a crystal structure of this compound bound to its biological target would provide definitive insights into its mechanism of action. This would reveal the specific amino acid residues involved in binding, the orientation of the compound in the active site, and any conformational changes in the target upon binding. However, without knowledge of the compound's structure or its biological target, such an experiment cannot be conceived.

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-EM is a powerful technique in structural biology for determining the high-resolution three-dimensional structures of macromolecules and their complexes. biorxiv.orgesrf.frnih.gov It is particularly valuable for large, flexible, or heterogeneous complexes that are difficult to crystallize. esrf.fr The application of cryo-EM would typically involve preparing a vitrified sample of this compound in complex with its biological target. Subsequent imaging and computational reconstruction would then elucidate the binding mode and any conformational changes induced by the compound. nih.govbiorxiv.org However, as there is no publicly available information identifying the biological target(s) of this compound or any studies involving its use in cryo-EM, this section cannot be completed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization

NMR spectroscopy is a versatile tool for characterizing protein-ligand interactions, capable of identifying binding sites, determining binding affinities, and revealing the conformation of the ligand when bound to its target. nih.gov Techniques such as chemical shift perturbation mapping, saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect spectroscopy (trNOESY) are commonly employed. nih.govnih.gov These methods rely on the ability to label either the protein or the ligand with stable isotopes (e.g., ¹⁵N, ¹³C) and monitor changes in the NMR spectrum upon complex formation. nih.gov The absence of any published research on the interaction of this compound with a biological target makes it impossible to provide any data or discussion on the use of NMR to characterize its binding site.

Due to the current lack of accessible scientific literature and data specifically concerning this compound, a detailed article focusing on its structure-interaction studies as outlined cannot be generated. Further research and publication of data by the originating source would be required before such an analysis is feasible.

Computational and Theoretical Studies of Cid 137963711

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein. nih.gov This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then evaluated using a scoring function, which estimates the binding free energy. Lower (more negative) scores generally indicate a more favorable binding interaction. nih.gov Docking can be performed with varying levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra-precision (XP) modes, to refine the results. nih.gov

Research Findings:

In a study aimed at identifying inhibitors for the rearranged during transfection (RET) tyrosine kinase, a protein implicated in several cancers, researchers employed molecular docking to screen a large database of compounds. nih.gov Initial screening identified numerous potential inhibitors, which were then subjected to more rigorous docking protocols. The top 10 compounds exhibited promisingly low docking scores, indicating strong potential binding affinity to the RET protein. nih.gov

For example, detailed analysis of the interactions between the identified compounds and the protein can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Visual inspection of these docked poses provides critical insights for medicinal chemists to optimize the lead compounds further. nih.gov

Table 1: Illustrative Molecular Docking Scores for Potential RET Kinase Inhibitors

Compound ID Docking Score (kcal/mol)
CID 95842900 -8.458
CID 137030374 -8.213
CID 124958150 -7.994
CID 110126793 -7.852

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. youtube.com This is crucial for understanding the conformational flexibility of proteins, the stability of ligand-protein complexes, and the detailed dynamics of the binding process. nih.govnih.gov

MD simulations can be used to:

Assess the stability of a docked ligand in the protein's binding site.

Analyze the conformational changes in the protein upon ligand binding.

Calculate the binding free energy with greater accuracy using methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA). nih.gov

Research Findings:

In a study investigating potential inhibitors for a mycobacterial protein, MD simulations were performed on the most promising candidates identified through docking. nih.gov The simulations, run for a significant duration (e.g., nanoseconds), confirmed the stability of the ligand-protein complexes. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time can indicate whether the complex remains in a stable conformation. nih.gov

Similarly, a study on the interaction between the costimulatory molecule CD137 and its ligand (CD137L) used MD simulations to explore how different oligomeric states (monomer, dimer, trimer) of the ligand affect binding. nih.gov The results showed that the trimeric form of CD137L had higher thermal stability, providing valuable insights into the signaling mechanism of this important immunotherapy target. nih.gov

Table 2: Illustrative Binding Free Energy Components from MM-GBSA Analysis

Compound ID ΔG_bind (kcal/mol) ΔE_vdw ΔE_elec ΔG_solv
CID 137030374 -32.33 -32.38 -15.63 23.69

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. Unlike the classical mechanics used in MD simulations, QM methods can model the formation and breaking of chemical bonds and accurately predict various electronic properties.

Key applications of QM calculations in chemical research include:

Determining molecular geometries and conformational energies.

Calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and stability. vulcanchem.com

Predicting spectroscopic properties (e.g., NMR, IR spectra).

Modeling reaction mechanisms and calculating activation energies.

Research Findings:

While specific QM studies on a wide range of compounds are highly specialized, the principles are broadly applied. For instance, Density Functional Theory (DFT), a popular QM method, can be used to predict the electronic properties of a novel or uncharacterized compound. vulcanchem.com By calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of a molecule, which is crucial for understanding and predicting intermolecular interactions. vulcanchem.com These theoretical predictions can guide synthetic efforts and help in the interpretation of experimental data. vulcanchem.com

Virtual Screening Techniques for Identifying Novel Modulators of Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is cost-effective and time-efficient compared to experimental high-throughput screening (HITS).

Virtual screening can be broadly categorized into two types:

Structure-based virtual screening (SBVS): This approach, which includes molecular docking, requires the 3D structure of the target protein. nih.gov

Ligand-based virtual screening (LBVS): This method uses the knowledge of known active ligands to identify other compounds with similar properties, even when the structure of the target is unknown.

Research Findings:

In an effort to find selective inhibitors for a drug-resistant mutant of the Epidermal Growth Factor Receptor (EGFR), a protein involved in lung cancer, researchers employed a step-by-step virtual screening process. nih.gov They screened a database of nearly sixty million compounds from the PubChem database. nih.gov This large-scale screening led to the identification of CID 133077, an active metabolite of Axitirome, as a potential selective inhibitor. nih.gov This discovery highlights the power of virtual screening to navigate vast chemical spaces and identify promising drug candidates for challenging biological targets. nih.gov

Applications of Cid 137963711 in Chemical Biology Research

Development of CID 137963711 as a Molecular Probe

The transformation of a bioactive compound into a molecular probe is a critical step in chemical biology, enabling the visualization and study of its interactions within complex biological systems. For a compound like this compound, this would involve chemical modifications to incorporate reporter tags without significantly diminishing its inherent biological activity.

Fluorescently Tagged Probes for Live-Cell Imaging

To visualize the localization and dynamics of this compound in living cells, a fluorescently tagged analog would be synthesized. This process involves identifying a non-essential position on the core structure of this compound where a fluorescent dye can be attached via a chemical linker. The choice of fluorophore is crucial and would depend on the specific experimental requirements, such as the desired wavelength of excitation and emission to avoid cellular autofluorescence and to enable multi-color imaging with other probes.

Live-cell imaging experiments using such a probe would allow researchers to monitor its uptake, intracellular distribution, and potential co-localization with specific organelles or proteins in real-time. nih.govsigmaaldrich.comsigmaaldrich.com Advanced microscopy techniques, such as confocal or super-resolution microscopy, could provide high-resolution spatial and temporal information about the molecular interactions of this compound within the cellular environment.

Biotinylated Probes for Target Enrichment

To identify the specific cellular targets with which this compound interacts, a biotinylated version of the compound would be developed. Biotin is a small molecule that forms an exceptionally strong and specific interaction with streptavidin. By treating cell lysates or living cells with a biotinylated this compound probe, the compound and its binding partners can be captured and isolated using streptavidin-coated beads.

This technique, known as affinity purification or pull-down assay, is a powerful method for target deconvolution. biorxiv.org The enriched proteins can then be identified using mass spectrometry, providing a comprehensive profile of the potential cellular interactome of this compound.

Utilization in Pathway Elucidation and Biological Mechanism Discovery

Once the cellular targets of this compound are identified, the compound can be used as a tool to dissect the biological pathways and mechanisms in which these targets are involved. By treating cells or model organisms with this compound, researchers can observe the downstream effects on various cellular processes.

For instance, if this compound is found to bind to a specific enzyme, its effect on the enzyme's activity and the subsequent signaling cascade can be investigated. This could involve measuring changes in the levels of downstream metabolites, protein phosphorylation states, or gene expression profiles. Such studies are instrumental in understanding the compound's mechanism of action and the fundamental biology of the pathways it modulates. nih.gov

Tool Compound Development for In Vitro and Ex Vivo Mechanistic Studies

A well-characterized compound like this compound can serve as a valuable "tool compound" for more focused mechanistic studies both in vitro (in a controlled laboratory environment) and ex vivo (using tissue from an organism in an external environment). mdpi.commdpi.comresearchgate.net In vitro assays could involve purified proteins or reconstituted cellular systems to precisely quantify the biochemical and biophysical parameters of the interaction between this compound and its target(s).

Future Research Directions and Unexplored Avenues for Cid 137963711

Investigation of Novel Biological Contexts for CID 137963711’s Activity

While extensively studied in cancer, the fundamental role of Hsp90 in protein homeostasis suggests that Ganetespib's utility may extend to other pathological states. Future research should systematically explore its efficacy in novel biological contexts.

Antiviral Applications: Hsp90 is exploited by numerous viruses for the proper folding of viral proteins, making it a compelling host-centered antiviral target. biorxiv.orgfrontiersin.org Ganetespib has already shown potential against SARS-CoV-2 by reducing viral replication and mitigating pro-inflammatory responses in preclinical models. biorxiv.orgbmj.com Further investigations are warranted to assess its activity against a wider spectrum of viruses, including Chikungunya virus and Epstein-Barr virus (EBV). biorxiv.orgfrontiersin.org

Inflammatory and Autoimmune Diseases: Hsp90 modulates multiple inflammatory pathways. plos.org Ganetespib has demonstrated the ability to suppress inflammatory cytokine production and has shown therapeutic effects in a mouse model of systemic lupus erythematosus (SLE). frontiersin.orgplos.org It can reduce disease-related lymphadenopathy, splenomegaly, and pathogenic T and B cell populations. plos.org Future studies should focus on its potential in other autoimmune disorders like rheumatoid arthritis and its ability to control hyperinflammatory syndromes. frontiersin.orgnih.gov

Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of many neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govresearchgate.net Hsp90 inhibition can induce a heat shock response, upregulating protective chaperones like Hsp70, which aids in the clearance of these toxic protein aggregates. nih.gov Although some Hsp90 inhibitors have raised concerns about retinal toxicity, Ganetespib appears to be rapidly cleared from retinal tissue, suggesting a more favorable profile for potential neurological applications. mdpi.comalzdiscovery.org Research in various preclinical models of neurodegeneration is a logical next step to evaluate this potential neuroprotective benefit. nih.govalzdiscovery.orgresearchgate.net

Infectious Diseases (Non-viral): Beyond viruses, protozoan parasites and bacteria like Mycobacterium tuberculosis (Mtb) also rely on host and native heat shock proteins for survival. researchgate.netnih.gov Single-cell RNA sequencing of Mtb-infected mouse lungs revealed an enrichment of heat shock responses. nih.gov Exploring Ganetespib's efficacy in models of parasitic infections and tuberculosis could open new therapeutic avenues. researchgate.netwustl.edu

Exploration of Metabolites and Their Biological Impact (excluding human metabolism and safety)

Understanding the biotransformation of Ganetespib is crucial for a complete picture of its biological activity. A key area of future research is the identification and characterization of its metabolites and their own potential biological effects in relevant non-human systems.

For instance, the water-soluble prodrug STA-1474 is known to be metabolized into Ganetespib. plos.org Studies in canine cancer models have shown that STA-1474 administration leads to the upregulation of Hsp70 in tumor tissues, confirming its conversion to the active compound and subsequent target engagement. plos.org This prodrug approach demonstrates a potential strategy that could be explored further.

Advanced Computational Methodologies for Predicting Complex Biological Networks

The pleiotropic effects of Hsp90 inhibition make it an ideal candidate for analysis using advanced computational and systems biology approaches. primeopenaccess.com Static network models are insufficient to capture the dynamic nature of the cellular response to Ganetespib.

Future efforts should focus on:

Dynamic Network Modeling: Developing temporal network models to understand the time-dependent changes in protein-protein interaction networks and signaling pathways following Ganetespib treatment. primeopenaccess.com

Structure-Based Network Modeling: Using simulations to evaluate allosteric interactions and communications within the Hsp90 regulatory complexes to predict how Ganetespib affects the broader chaperone machinery. researchgate.net

Predictive Modeling: Employing graph theory and kernel-based methods to predict novel interactions and classify cellular states based on network topology changes induced by the drug. ucl.ac.uk These models can help in predicting drug efficacy and understanding resistance mechanisms by analyzing how the drug perturbs the entire cellular network, not just the primary targets. mdpi.com

Computational ApproachObjectivePotential Application for GanetespibReference
Molecular Dynamics (MD) SimulationsTo study the conformational effects and binding stability of Ganetespib with the Hsp90 N-terminal domain.Confirming binding modes and identifying key interacting residues. researchgate.net
Network PharmacologyTo predict the effects of a drug on complex biological networks beyond its primary target.Identifying how Hsp90 inhibition by Ganetespib perturbs interconnected signaling pathways (e.g., PI3K/Akt, MAPK). nih.gov
Hypergraphlet KernelsTo classify and compare complex biological networks by analyzing small, rooted subgraphs (hypergraphlets).Quantifying structural changes in cellular networks post-treatment to predict response or resistance. ucl.ac.uk
Temporal Network AnalysisTo model and analyze how biological networks change over time.Mapping the dynamic rewiring of signaling cascades following Ganetespib exposure to understand adaptive responses. primeopenaccess.com

Integration of Artificial Intelligence and Machine Learning in Understanding this compound’s Interactions

Artificial intelligence (AI) and machine learning (ML) offer powerful tools to decipher the complex datasets generated from studies on Ganetespib. ijbs.com These technologies can be pivotal in moving beyond single-gene biomarkers to predictive signatures of response.

Future research should integrate AI/ML for:

Biomarker Discovery: Using ML algorithms to analyze multi-omics data (genomics, transcriptomics, proteomics) from preclinical models to identify complex, multi-feature biomarkers that predict sensitivity to Ganetespib. mdpi.comdntb.gov.ua

Predicting Polypharmacology: Applying computational methods to predict off-target interactions, which can then be validated experimentally. Such approaches have already successfully predicted kinase off-targets for Ganetespib. biorxiv.orgicr.ac.uk

Mechanism Deconvolution: Leveraging explainable AI (XAI) to build logic models that can infer the mechanisms of drug action and resistance from drug screen data, providing new, testable hypotheses. ijbs.comdntb.gov.ua

Synthetic Biology Approaches for Modulating this compound's Production or Effects

Synthetic biology provides novel tools for both producing complex molecules and engineering biological systems to study their effects with high precision.

Engineered Production Pathways: While Ganetespib is a synthetic molecule, future research could explore engineering microbial or cellular systems to produce its precursors or analogs. This could involve designing and implementing novel metabolic pathways for triazolone-based compounds.

CRISPR-Based Screens: CRISPR/Cas9 technology can be used for genome-wide screens to identify genes that, when knocked out, confer sensitivity or resistance to Ganetespib. This can uncover novel dependencies and resistance mechanisms. For example, a CRISPR/Cas12a-based assay was developed for detecting Mycobacterium tuberculosis, showcasing the potential for advanced gene-editing tools in related research areas. nih.gov

Designer Biosensors: Creating synthetic gene circuits that respond to the downstream effects of Hsp90 inhibition (e.g., depletion of a specific client protein). These cellular biosensors could be used in high-throughput screening assays to find modulators of Ganetespib's activity or to study its effects with greater temporal and spatial resolution.

Elucidating Unanticipated Off-Target Interactions and Their Mechanistic Implications

While Ganetespib is selective for Hsp90, all small molecules have the potential for off-target interactions. A comprehensive understanding of Ganetespib's polypharmacology is essential for fully grasping its biological effects. biorxiv.org

Future research must:

Q & A

Q. What steps should be taken to address reviewer critiques about the reproducibility of this compound studies?

  • Methodological Answer : Submit detailed protocols to repositories like Protocols.io . Include step-by-step videos or schematics for complex procedures. Offer to share reference samples with reviewers. Revise the manuscript to clarify ambiguities (e.g., solvent purity grades, equipment settings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.